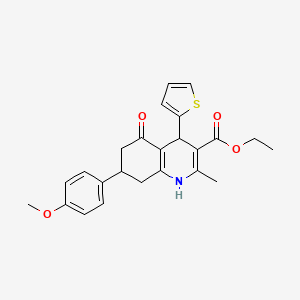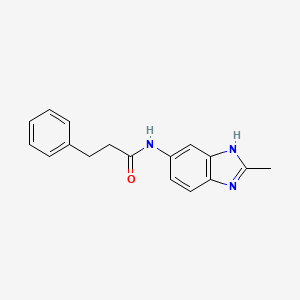![molecular formula C23H23N3O2S B4056951 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4056951.png)
2-methyl-4-[4-(methylthio)phenyl]-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Vue d'ensemble
Description
2-methyl-4-[4-(methylthio)phenyl]-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.15109816 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
A study on pyridoquinolone derivatives, which are structurally related to quinoline compounds, demonstrated significant antibacterial and antifungal properties. These derivatives showed activity against various microorganisms such as E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. This suggests potential applications of the compound in developing new antimicrobial agents (Patel & Pathak, 2012).
Diuretic Properties and Hypertension Treatment
Another research explored the diuretic properties of quinoline derivatives, specifically highlighting their application in treating hypertension. The study found two polymorphic modifications of a quinoline derivative with strong diuretic effects, suggesting potential therapeutic uses for managing blood pressure (Shishkina et al., 2018).
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives. For instance, thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity against the NCI-60 cell lines, with some compounds displaying significant activity against melanoma and breast cancer cell lines (Hung et al., 2014).
Cardiovascular Activity
Research on difluoro-substituted hexahydroquinoline derivatives has shown promising results in cardiovascular studies. These derivatives exhibit calcium channel antagonist activity, suggesting their potential use in developing treatments for cardiovascular diseases (Gupta & Misra, 2008).
Electrocatalytic Activity
Metal(II) complexes based on quinoline derivatives have been synthesized and shown to act as effective electrocatalysts for the degradation of organic dyes like methyl orange. This indicates possible applications in environmental cleanup and wastewater treatment processes (Gong et al., 2014).
Propriétés
IUPAC Name |
2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-14-20(23(28)26-16-5-4-12-24-13-16)21(15-8-10-17(29-2)11-9-15)22-18(25-14)6-3-7-19(22)27/h4-5,8-13,21,25H,3,6-7H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNACKFZGOYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)malonamide](/img/structure/B4056870.png)

![6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B4056883.png)
![4-biphenylyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4056896.png)
![5,12-bis(3-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4056907.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-3-butenamide](/img/structure/B4056914.png)
![5-[(5-bromo-2-thienyl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4056915.png)

![2-methoxy-N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4056928.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B4056929.png)
![N-(sec-butyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4056933.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B4056937.png)
![1-(3-chloro-2-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4056955.png)

